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Compound of Interest

Compound Name: (all-E)-UAB30

Cat. No.: B15541641

For Researchers, Scientists, and Drug Development Professionals

Introduction

(all-E)-UAB30, also known as 9-cis-UAB30, is a conformationally defined synthetic analog of 9-
cis-retinoic acid.[1] It is a potent and selective agonist for the retinoid X receptor (RXR) with
limited or antagonistic activity towards the retinoic acid receptor (RAR).[1] This selectivity is
believed to contribute to its favorable toxicity profile compared to other retinoids.[2][3] UAB30
has demonstrated significant anti-tumor effects in a variety of malignancies, both in vitro and in
vivo, and is under investigation as a potential chemopreventive agent.[2][4] This technical guide
provides an in-depth overview of the synthesis, chemical properties, and biological activities of
(all-E)-UAB30.

Chemical Properties and Data

(all-E)-UAB30 is chemically known as (2E,4E,6E)-8-((E)-3,4-dihydronaphthalen-1(2H)-
ylidene)-3,7-dimethylocta-2,4,6-trienoic acid. Its fundamental chemical and physical properties
are summarized in the table below.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b15541641?utm_src=pdf-interest
https://www.benchchem.com/product/b15541641?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6239946/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6239946/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6007849/
https://pubmed.ncbi.nlm.nih.gov/29907230/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6007849/
https://www.researchgate.net/publication/318804255_Abstract_LB-170_A_novel_nontoxic_RXR_agonist_UAB30_targets_Fanconi_anemia_DNA_repair_pathway_to_act_as_potent_cancer_chemopreventive_agent
https://www.benchchem.com/product/b15541641?utm_src=pdf-body
https://www.benchchem.com/product/b15541641?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541641?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Reference

(2E,4E,6E)-8-((E)-3,4-
dihydronaphthalen-1(2H)-

IUPAC Name ] )
ylidene)-3,7-dimethylocta-
2,4,6-trienoic acid

Synonyms 9-cis-UAB30, 9cUAB30

CAS Number 205252-59-1

Chemical Formula C20H2202

Molecular Weight 294.39 g/mol
Not specified in provided

Appearance
results

N Soluble in DMSO, insoluble in

Solubility
water.

Dry, dark, and at 0-4°C for
short-term (days to weeks) or

Storage
-20°C for long-term (months to
years).

Shelf Life >2 years if stored properly.

Biological Activity and Quantitative Data

UAB30 exerts its biological effects primarily through the activation of RXR. This leads to a
cascade of events that can inhibit cancer cell growth and survival. The following tables
summarize key quantitative data on the biological activity of (all-E)-UAB30 in various cancer
cell lines.

Table 1: Cytotoxicity of (all-E)-UAB30 in Cancer Cell
Lines
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. Cancer Treatment

Cell Line Parameter Value (uM) . Reference
Type Duration
Rhabdomyos

RD LDso 26.5 48 hours [2]
arcoma
Rhabdomyos

SJCRH30 LDso 26.1 48 hours [2]
arcoma
Medulloblasto

D341 LDso ~30 72 hours [1]
ma
Cutaneous T-

MyLa cell ICso0 Not specified 48 hours [5]
Lymphoma
Cutaneous T-

HuT 78 cell ICso Not specified 48 hours [5]
Lymphoma
T-cell

Jurkat ] ICso0 32 48 hours
Leukemia

Table 2: Effect of (all-E)-UAB30 on Cell Cycle

Distribution
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. Cancer % Cells in % Cells in S

Cell Line Treatment Reference
Type G1 Phase Phase

RD Rhabdomyos  UAB30 (10 Significant Significant 2]
arcoma pM) Increase Decrease
Rhabdomyos = UAB30 (10 Significant Significant

SJCRH30 [2]
arcoma M) Increase Decrease

Medulloblasto  UAB30 (5

D341 Increased Decreased [1]
ma M)
Medulloblasto  UAB30 (5
D384 Increased Decreased [1]
ma pUM)
Medulloblasto  UAB30 (5
D425 Increased Decreased [1]
ma M)
Cutaneous T-
UAB30 (25
MyLa cell M) Increased Decreased [5]
H

Lymphoma

Cutaneous T-  UAB30 (10
HuT 78 cell UM and 25 Increased Decreased [5]
Lymphoma pUM)

Signaling Pathways

The primary mechanism of action of (all-E)-UAB30 is the activation of the Retinoid X Receptor
(RXR). Upon binding, UAB30 induces a conformational change in the RXR, leading to the
formation of heterodimers with other nuclear receptors, such as the Retinoic Acid Receptor
(RAR) and Peroxisome Proliferator-Activated Receptor (PPAR).[6] These heterodimers then
bind to specific DNA response elements in the promoter regions of target genes, modulating
their transcription. This can lead to the induction of apoptosis and cell cycle arrest. In some
cancer cell types, UAB30's effects are independent of the FAK, ERK, and AKT signaling
pathways.[2] In cutaneous T-cell ymphoma, UAB30 has been shown to downregulate SKP2,
leading to an increase in p27kipl protein stability and subsequent cell cycle arrest.[5]
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Experimental Protocols
Synthesis of (all-E)-UAB30

A large-scale synthesis of (all-E)-UAB30 has been described, with the final steps detailed as
follows:

(2E,4E,6Z,8E)-Ethyl 8-(3',4'-Dihydro-1'(2'H)-naphthalen-1'-ylidene)-3,7-dimethyl-2,4,6-
octatrienoate (Precursor): A solution of the corresponding phosphonate in freshly distilled THF
is added to a suspension of sodium hydride in THF. The resulting mixture is stirred, followed by
the addition of HMPA. After further stirring, a solution of the appropriate aldehyde in THF is
added dropwise at 0°C. The reaction is stirred overnight at room temperature. The mixture is
then quenched with saturated aqueous ammonium chloride and extracted with ether. The
combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and
concentrated. The crude product is purified by flash column chromatography on silica gel.

(2E,4E,6Z,8E)-8-(3',4'-Dihydro-1'(2'H)-naphthalen-1'-ylidene)-3,7-dimethyl-2,4,6-octatrienoic
Acid ((all-E)-UAB30): The ethyl ester precursor is suspended in methanol and warmed. A
solution of potassium hydroxide in distilled and degassed water is added, and the mixture is
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refluxed for 1 hour. After cooling to 0°C, the mixture is diluted with ice-cold water and slowly
acidified with ice-cold 2 N HCI to approximately pH 2. The resulting precipitate is filtered, and
the solid is redissolved in ether. The ether solution is washed with water and brine, dried over
anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is
recrystallized from an appropriate solvent system to yield the final compound.

Biological Assays

The following are representative protocols for assessing the biological activity of (all-E)-
UAB30.

Cell Viability Assay (alamarBlue®):

Plate 1.5 x 10 cells per well in a 96-well plate and allow them to adhere.

Treat the cells with increasing concentrations of (all-E)-UAB30 for 48 hours.[2]

Add alamarBlue® reagent to each well and incubate for a specified time.

Measure the absorbance at the appropriate wavelengths to determine cell viability.

Cell Proliferation Assay (BrdU):

Plate 1.5 x 104 cells per well in a 96-well plate.

Treat the cells with (all-E)-UAB30 at a concentration well below the LDso for 48 hours.[2]

Add BrdU to the wells and incubate to allow for incorporation into newly synthesized DNA.

Fix the cells and detect incorporated BrdU using an anti-BrdU antibody and a suitable
detection method (e.g., colorimetric or fluorescent).

Cell Migration Assay (Modified Boyden Chamber):

o Coat the bottom of a modified Boyden chamber insert with an appropriate extracellular
matrix protein (e.g., collagen Type I).

o Treat 4 x 104 cells with increasing concentrations of (all-E)-UAB30.
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» Plate the treated cells into the inserts.
» Allow the cells to migrate through the 8 uM micropores for 24 hours.[2]
» Stain and count the migrated cells using a light microscope.

Apoptosis Assay (PARP Cleavage):

Treat cells with increasing concentrations of (all-E)-UAB30.

Lyse the cells and collect the whole-cell lysates.

Separate the proteins by SDS-PAGE and transfer them to a membrane.

Perform immunoblotting using an antibody specific for cleaved PARP to detect the apoptotic
marker.[2]
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Typical In Vitro Experimental Workflow for UAB30
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Conclusion
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In Vitro Experimental Workflow

Conclusion

(all-E)-UAB30 is a promising synthetic rexinoid with selective RXR agonist activity and a
favorable toxicity profile. Its ability to induce apoptosis and cell cycle arrest, while inhibiting
proliferation and migration in various cancer cell lines, underscores its potential as a
therapeutic and chemopreventive agent. The detailed synthesis and experimental protocols
provided in this guide offer a valuable resource for researchers in the fields of oncology and
drug development. Further investigation into the diverse signaling pathways modulated by
UAB30 will continue to elucidate its full therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b15541641?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6239946/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6239946/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6007849/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6007849/
https://pubmed.ncbi.nlm.nih.gov/29907230/
https://pubmed.ncbi.nlm.nih.gov/29907230/
https://www.researchgate.net/publication/318804255_Abstract_LB-170_A_novel_nontoxic_RXR_agonist_UAB30_targets_Fanconi_anemia_DNA_repair_pathway_to_act_as_potent_cancer_chemopreventive_agent
https://pmc.ncbi.nlm.nih.gov/articles/PMC6329374/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6329374/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9904082/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9904082/
https://www.benchchem.com/product/b15541641#synthesis-and-chemical-properties-of-all-e-uab30
https://www.benchchem.com/product/b15541641#synthesis-and-chemical-properties-of-all-e-uab30
https://www.benchchem.com/product/b15541641#synthesis-and-chemical-properties-of-all-e-uab30
https://www.benchchem.com/product/b15541641#synthesis-and-chemical-properties-of-all-e-uab30
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15541641?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541641?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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